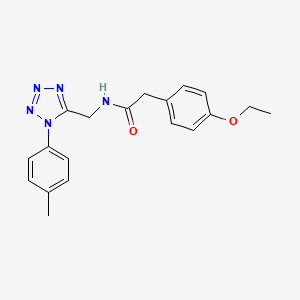

2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-3-26-17-10-6-15(7-11-17)12-19(25)20-13-18-21-22-23-24(18)16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKMJPKFEVIVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and phenol.

Tetrazole Ring Formation: The tetrazole ring is synthesized via a between an azide and a nitrile.

Final Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the tetrazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.

- Ethoxy Group : Attached to a phenyl ring, enhancing the compound's solubility and bioavailability.

- Tolyl Group : A methyl-substituted phenyl group that may contribute to its biological activity.

The molecular formula is with a molecular weight of approximately 352.4 g/mol. However, specific physical properties such as melting point and boiling point are not well-documented in the literature .

Anticancer Activity

Research indicates that compounds similar to 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrazole moiety is particularly noteworthy as it has been linked to enhanced anticancer properties. For instance, studies have shown that tetrazole derivatives can inhibit mTOR pathways, which are crucial in cancer cell proliferation .

Modulation of Biological Pathways

The compound may serve as a modulator for several biological pathways, including those involved in inflammation and apoptosis. Its structural components suggest potential interactions with key enzymes and receptors involved in these processes. For example, the tetrazole ring can interact with phospholipases, which play significant roles in inflammatory responses .

Drug Development

Given its unique structure, this compound could be a candidate for further drug development targeting specific diseases such as cancer or inflammatory disorders. The versatility of the tetrazole group allows for modifications that can enhance efficacy and reduce toxicity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Systems

Target Compound

- Core : 1H-tetrazole (5-membered ring with four nitrogen atoms).

- Key Features : High metabolic stability, strong dipole moment, and bioisosteric replacement for carboxylate groups .

Analogues

Thiazolidinone Derivatives (e.g., 3c from ) Core: Thiazolidinone (5-membered ring with sulfur and one nitrogen). Comparison: Thiazolidinones exhibit tautomerism (e.g., 3c-I and 3c-A in 1:1 ratio), which may reduce conformational stability compared to the rigid tetrazole . Pharmacological Impact: Lower metabolic resistance due to sulfur susceptibility to oxidation .

Pyrazole Derivatives (e.g., 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, ) Core: Pyrazole (5-membered ring with two adjacent nitrogen atoms). Comparison: Pyrazoles offer moderate acidity (pKa ~10–12) but lack the bioisosteric utility of tetrazoles.

Substituent Effects

Key Findings and Implications

- Advantages of Tetrazole Core: Superior metabolic stability and bioisosteric utility over thiazolidinones, pyrazoles, and triazoles.

- Role of Substituents : The p-tolyl group in the target compound likely improves steric interactions in hydrophobic binding pockets, while the ethoxyphenyl moiety balances lipophilicity and solubility.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a member of the N-acyl tetrazole class, characterized by its unique structural features that include a tetrazole ring and ethoxy and tolyl substituents. This compound has garnered interest in scientific research due to its potential biological activities, particularly in drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 352.4 g/mol. Its structure includes:

- A tetrazole ring which is known for its biological activity.

- An ethoxy group attached to a phenyl ring.

- A tolyl group , contributing to its lipophilicity.

Biological Activity Overview

Research into the biological activity of this compound has been limited, but several studies on similar tetrazole derivatives provide insights into potential mechanisms and effects.

Antioxidant Activity

Tetrazole derivatives have been studied for their antioxidant properties. For instance, compounds with similar structures have demonstrated significant free radical scavenging capabilities, as evidenced by assays such as the DPPH assay. These properties are crucial in mitigating oxidative stress-related diseases.

Antihypertensive Effects

Some tetrazole derivatives have been evaluated for their antihypertensive effects. Studies indicate that certain compounds can act as angiotensin-II receptor antagonists, effectively lowering blood pressure in animal models. This is particularly relevant given the increasing prevalence of hypertension globally.

Enzyme Inhibition

The inhibition of specific enzymes is another area where tetrazole derivatives show promise. For example, urease inhibition has been reported in various studies, suggesting potential applications in treating conditions like urinary tract infections.

Case Studies and Research Findings

Potential Applications

Given the biological activities exhibited by related compounds, This compound may have potential applications in:

- Pharmaceutical Development : As a lead compound for creating drugs targeting hypertension or oxidative stress-related conditions.

- Biochemical Research : Understanding the mechanisms of action related to PD-1 inhibition or enzyme activity modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide?

- Methodological Answer : A common approach involves refluxing intermediates with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours, followed by recrystallization from ethanol . For analogous acetamide derivatives, coupling reactions between substituted phenyl rings and heterocyclic cores (e.g., tetrazole or triazole) are critical, requiring precise stoichiometry and temperature control to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, as demonstrated for structurally similar compounds like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide . Complementary techniques include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with attention to splitting patterns for ethoxy and tolyl groups .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer : Start with in vitro antiproliferative assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. For example, derivatives with tetrazole moieties have shown anticancer activity via kinase inhibition, while acetamide-thiazole hybrids exhibit antibacterial effects . Dose-response curves and IC50 calculations are essential for initial validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : Systematically modify substituents on the ethoxyphenyl and p-tolyl groups. For instance:

- Replace the ethoxy group with methoxy or halogens to study electronic effects.

- Vary the methyl group on the p-tolyl ring to assess steric impacts.

- Compare bioactivity data with computational docking results (e.g., using Autodock Vina) to map binding interactions .

Q. How should researchers resolve contradictions in bioassay data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, solvent purity). Mitigation strategies include:

- Replicating experiments under standardized protocols (e.g., ATP-based viability assays).

- Validating compound stability via HPLC before testing .

- Cross-referencing with structural analogs, such as fluorophenyl-containing derivatives, to identify scaffold-specific trends .

Q. What computational methods are suitable for predicting its metabolic stability?

- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict metabolic hotspots (e.g., oxidation of the ethoxy group). Molecular dynamics simulations can model cytochrome P450 interactions, while QSAR models trained on similar acetamides provide half-life estimates .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.